Cas no 2155852-59-6 (Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-)

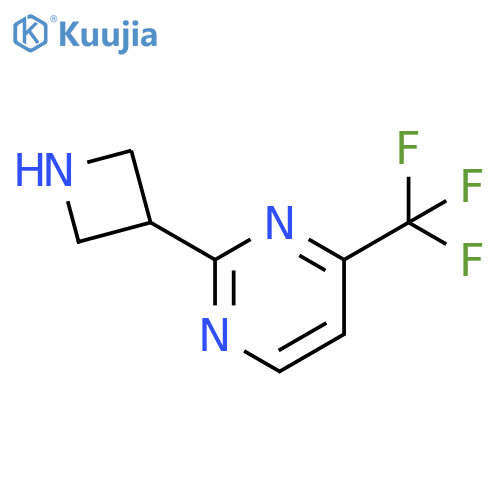

2155852-59-6 structure

商品名:Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-

CAS番号:2155852-59-6

MF:C8H8F3N3

メガワット:203.16443157196

CID:5261144

Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-

-

- インチ: 1S/C8H8F3N3/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5/h1-2,5,12H,3-4H2

- InChIKey: VGESVYINJPDGAL-UHFFFAOYSA-N

- ほほえんだ: C1(C2CNC2)=NC=CC(C(F)(F)F)=N1

Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381730-0.5g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 0.5g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-381730-0.1g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 0.1g |

$930.0 | 2023-06-04 | ||

| Enamine | EN300-381730-10.0g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 10g |

$4545.0 | 2023-06-04 | ||

| Enamine | EN300-381730-0.25g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 0.25g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-381730-0.05g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 0.05g |

$888.0 | 2023-06-04 | ||

| Enamine | EN300-381730-5.0g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 5g |

$3065.0 | 2023-06-04 | ||

| Enamine | EN300-381730-2.5g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 2.5g |

$2071.0 | 2023-06-04 | ||

| Enamine | EN300-381730-1.0g |

2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine |

2155852-59-6 | 1g |

$1057.0 | 2023-06-04 |

Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)- 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2155852-59-6 (Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量